Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] is a complex organic compound with the molecular formula C36H42Cl3NO9 and a molecular weight of 739.10 g/mol. This compound is characterized by its three 4-chloro-2-methylphenoxy groups attached to a nitrilotriethane backbone. It is primarily used in specialized chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] involves multiple steps:
Formation of 4-chloro-2-methylphenoxypropionic acid: This is achieved by reacting 4-chloro-2-methylphenol with propionic anhydride in the presence of a catalyst.
Esterification: The resulting acid is then esterified with nitrilotriethanol under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high purity level, and the product is purified using techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nitrilotriethane-2,1-diyl tris[2-(4-bromo-2-methylphenoxy)propionate]
- Nitrilotriethane-2,1-diyl tris[2-(4-fluoro-2-methylphenoxy)propionate]
- Nitrilotriethane-2,1-diyl tris[2-(4-iodo-2-methylphenoxy)propionate]
Uniqueness
Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] is unique due to the presence of chloro groups, which impart specific reactivity and properties. Compared to its bromo, fluoro, and iodo analogs, the chloro derivative exhibits distinct chemical behavior, making it suitable for particular applications in synthesis and research.
Eigenschaften
CAS-Nummer |
93858-73-2 |
---|---|
Molekularformel |
C36H42Cl3NO9 |
Molekulargewicht |
739.1 g/mol |
IUPAC-Name |
2-[bis[2-[2-(4-chloro-2-methylphenoxy)propanoyloxy]ethyl]amino]ethyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C36H42Cl3NO9/c1-22-19-28(37)7-10-31(22)47-25(4)34(41)44-16-13-40(14-17-45-35(42)26(5)48-32-11-8-29(38)20-23(32)2)15-18-46-36(43)27(6)49-33-12-9-30(39)21-24(33)3/h7-12,19-21,25-27H,13-18H2,1-6H3 |
InChI-Schlüssel |
IXCVLLLMUNBPAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCN(CCOC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)CCOC(=O)C(C)OC3=C(C=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.